4,4-Dimethylpentane-1-sulfonamide
Overview
Description
4,4-Dimethylpentane-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. It is characterized by its molecular formula C7H17NO2S and a molecular weight of 179.28 g/mol . This compound is known for its unique properties and is used in various fields including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Dimethylpentane-1-sulfonamide can be synthesized through the direct synthesis of sulfonamides from thiols and amines. This method involves the oxidative coupling of thiols and amines, which are readily available low-cost commodity chemicals . The reaction conditions typically do not require additional pre-functionalization and de-functionalization steps, making the process efficient and environmentally friendly .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and controlled reaction environments are common practices to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethylpentane-1-sulfonamide undergoes various types of chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions . The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce sulfonic acids, while reduction reactions may yield amines .
Scientific Research Applications
4,4-Dimethylpentane-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4-Dimethylpentane-1-sulfonamide involves its interaction with specific molecular targets and pathways. This inhibition disrupts the production of folic acid, leading to the bacteriostatic effect of the compound .
Comparison with Similar Compounds
4,4-Dimethylpentane-1-sulfonamide can be compared with other similar sulfonamide compounds such as:
Sulfanilamide: Another sulfonamide with a similar mechanism of action but different structural properties.
Sulfamethazine: A sulfonamide used in veterinary medicine with distinct pharmacological activities.
Sulfadiazine: A sulfonamide used in combination with other drugs for the treatment of specific infections.
The uniqueness of this compound lies in its specific structural configuration, which imparts unique chemical and physical properties that are advantageous in various applications .
Properties
IUPAC Name |
4,4-dimethylpentane-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2S/c1-7(2,3)5-4-6-11(8,9)10/h4-6H2,1-3H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLBNNGTZLHARS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.